5-chloro-N-(4-(naphthalen-1-yl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
The compound “5-chloro-N-(4-(naphthalen-1-yl)thiazol-2-yl)thiophene-2-carboxamide” is a heterocyclic compound that contains a thiazole ring . Thiazoles are a class of compounds that have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . They are also found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Molecular Structure Analysis
Thiazole is a five-membered heterocyclic compound which contains three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Scientific Research Applications
Anticancer Properties
Research involving derivatives of naphthalene and thiazole has demonstrated potential anticancer activities. For example, studies on compounds structurally related to 5-chloro-N-(4-(naphthalen-1-yl)thiazol-2-yl)thiophene-2-carboxamide, such as those incorporating naphthalene and thiazole moieties, have shown promising results in inhibiting cancer cell growth. These compounds have been evaluated for their anticancer efficacy through in vitro screenings against various cancer cell lines, indicating a potential for the development of new therapeutic agents (Salahuddin et al., 2014).
Environmental Applications
Certain derivatives related to 5-chloro-N-(4-(naphthalen-1-yl)thiazol-2-yl)thiophene-2-carboxamide have been explored for environmental remediation, specifically in the removal of contaminants. These compounds, due to their structural features, can interact with pollutants, aiding in their breakdown or removal from the environment. This application is critical in the development of more efficient and environmentally friendly methods for detoxifying contaminated sites (J. Zhao et al., 2020).
Future Directions
Thiazole derivatives have shown a wide range of therapeutic properties, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “5-chloro-N-(4-(naphthalen-1-yl)thiazol-2-yl)thiophene-2-carboxamide” and similar compounds may be subjects of future research in medicinal chemistry.
Mechanism of Action
Target of Action
The compound 5-chloro-N-(4-(naphthalen-1-yl)thiazol-2-yl)thiophene-2-carboxamide belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives is often characterized by their interaction with biological targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution, enabling it to interact with its targets . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways due to their diverse biological activities . For instance, thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile can impact the bioavailability of the compound.
Result of Action
The result of action of a compound refers to the molecular and cellular effects of the compound’s action. Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
properties
IUPAC Name |
5-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS2/c19-16-9-8-15(24-16)17(22)21-18-20-14(10-23-18)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAHYTVZNGXQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-(naphthalen-1-yl)thiazol-2-yl)thiophene-2-carboxamide |
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